N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide
Description
N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a thienopyridine core with an acetamide group, making it an interesting subject for chemical and pharmacological studies.
Properties
Molecular Formula |
C16H18N2OS |
|---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C16H18N2OS/c1-12-3-2-4-14(9-12)17-16(19)11-18-7-5-15-13(10-18)6-8-20-15/h2-4,6,8-9H,5,7,10-11H2,1H3,(H,17,19) |
InChI Key |
FWMHAOGPQMPVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCC3=C(C2)C=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of 3-methylphenylamine with a thienopyridine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3) in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, room temperature or elevated temperatures.
Substitution: NaH, alkyl halides, aprotic solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and various substituted analogs, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)acetamide: A simpler analog with similar structural features but lacking the thienopyridine core.
N-(4-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide: A closely related compound with a different substitution pattern on the phenyl ring.
N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-4-yl}acetamide: An isomer with a different position of the acetamide group on the thienopyridine core
Uniqueness
N-(3-methylphenyl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide stands out due to its unique combination of a thienopyridine core and an acetamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
